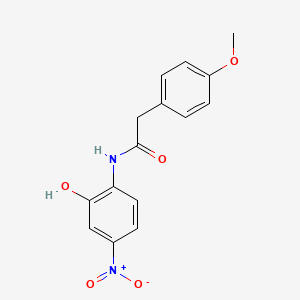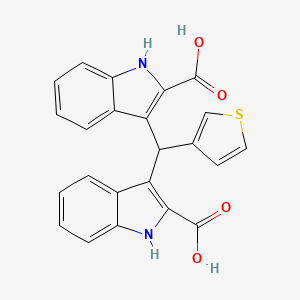methyl]-8-quinolinol](/img/structure/B4163771.png)
7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol
Descripción general
Descripción
7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol, also known as CPQ, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the family of quinoline derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol is not fully understood. However, it has been suggested that 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol acts by binding to specific receptors or enzymes in cells, leading to the modulation of various signaling pathways. For example, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been suggested that 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol may act by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol is its high potency and selectivity towards specific targets. This makes it an attractive candidate for drug development. However, there are also some limitations to its use in lab experiments. For example, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol is known to have poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol can be toxic at high concentrations, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol. One area of interest is the development of 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol, which could lead to the identification of new targets for drug development. In addition, further studies are needed to determine the optimal conditions for the use of 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol in lab experiments, including the development of new methods for improving its solubility and reducing its toxicity.
Aplicaciones Científicas De Investigación
7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. In particular, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has been investigated for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 7-[[3-(cyclopentyloxy)phenyl](2-pyridinylamino)methyl]-8-quinolinol has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
7-[(3-cyclopentyloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-26-22(14-13-18-8-6-16-28-25(18)26)24(29-23-12-3-4-15-27-23)19-7-5-11-21(17-19)31-20-9-1-2-10-20/h3-8,11-17,20,24,30H,1-2,9-10H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBUPGDNWUQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163693.png)
![ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4163697.png)
![3,3'-[(2-hydroxy-5-methoxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163701.png)
![N-(3-{[benzyl(methyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163714.png)

![N'-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163742.png)

![6'-amino-5-bromo-1-ethyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4163768.png)
![5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163770.png)
![N-(2-methyl-1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163774.png)
![cyclopentyl 7-[4-(dimethylamino)phenyl]-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163785.png)
![3,3'-[(5-chloro-2-hydroxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163793.png)
![7-[(2-bromophenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163796.png)